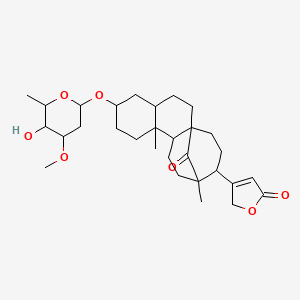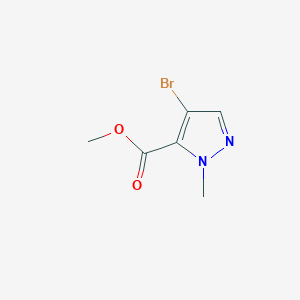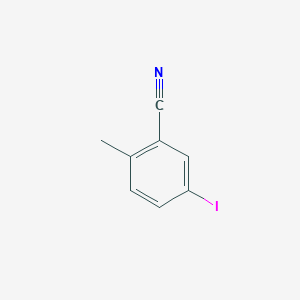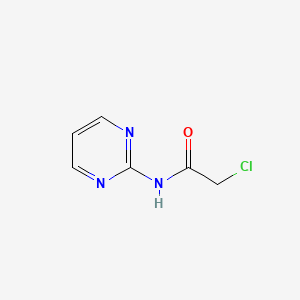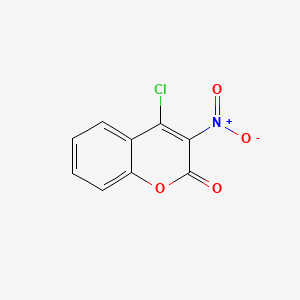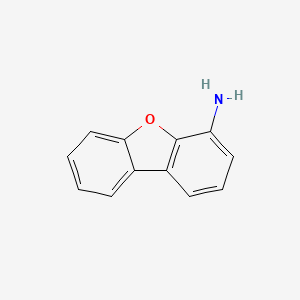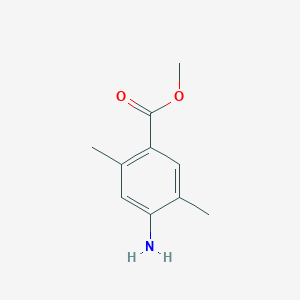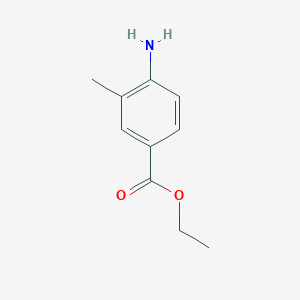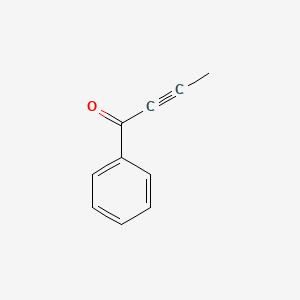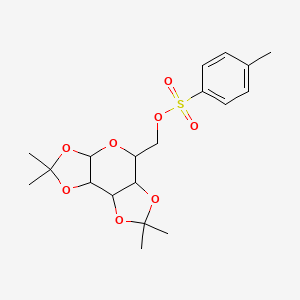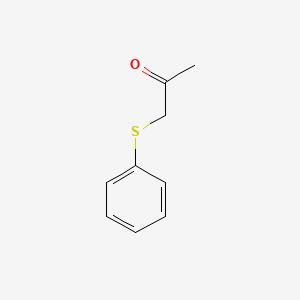
(Phenylthio)propanone
概要
説明
(Phenylthio)propanone, also known as 1-(phenylsulfanyl)acetone, is a chemical compound with the CAS Number: 5042-53-5 . It has a molecular weight of 166.24 .
Molecular Structure Analysis
The molecular structure of (Phenylthio)propanone is represented by the linear formula C9H10OS . The InChI code for this compound is 1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 .Physical And Chemical Properties Analysis
(Phenylthio)propanone is a compound with a boiling point of 142/17 Torr and a melting point of 34-35 degrees Celsius .科学的研究の応用
Synthesis of Secondary Alcohols
(Phenylthio)propanone serves as a precursor in the synthesis of secondary alcohols. A notable application is its use in obtaining optically pure (S)-3-phenylthio-1,2-propanediol via enantioselective reduction. This compound is a convenient precursor for both enantiomers of secondary alcohols, as demonstrated in the synthesis of enantiomeric forms of 5-hexadecanolide (Fujisawa, Itoh, Nakai, & Sato, 1985).
Biotransformation to β-Hydroxy Sulfoxides
The biotransformation of (phenylthio)propanone using specific fungal species like Helminthosporium sp. NRRL 4671 results in sulfur oxidation to sulfoxide and carbonyl reduction to alcohol, leading to the formation of single diastereomers of β-hydroxy sulfoxides. This process demonstrates the potential of (phenylthio)propanone in microbial oxidation and reduction reactions to yield chiral compounds (Holland, Ihasz, & Lounsbery, 2002).
Synthesis of Useful Synthons
2-Phenylthio-3-bromopropene, derived from (phenylthio)propanone, is used as a valuable synthon in organic chemistry. It is prepared through a simple rearrangement and serves as an annulating agent for various compounds, proving its utility in synthetic organic chemistry (Chen, Zhao, Lu, & Cohen, 2006).
Chiral Intermediate in Antidepressant Synthesis
(Phenylthio)propanone derivatives, like 3-chloro-1-phenyl-1-propanone, are utilized as chiral intermediates in the synthesis of antidepressant drugs. The yeast reductase YOL151W has been shown to be particularly effective in reducing 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form with high enantioselectivity (Choi, Choi, Kim, Uhm, & Kim, 2010).
Electrosynthesis in Green Chemistry
The electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides showcases the application of (phenylthio)propanone in green chemistry. This process involves a one-step electrochemical acylation reaction in a micro-flow cell electrolysis process, emphasizing the compound's role in sustainable chemical practices (He, Watts, Marken, & Haswell, 2007).
特性
IUPAC Name |
1-phenylsulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBEJBUPRGGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289455 | |
| Record name | (PHENYLTHIO)PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylthio)propanone | |
CAS RN |
5042-53-5 | |
| Record name | 5042-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (PHENYLTHIO)PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5042-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the acetolysis of 1-chloro-3-(phenylthio)propanones?
A1: Investigating the acetolysis of 1-chloro-3-(phenylthio)propanones provides valuable insights into the reactivity of α-haloketones, a class of compounds significant in organic synthesis. This specific reaction allows researchers to explore the influence of the phenylthio group on the reaction mechanism and kinetics. [] Understanding these factors can contribute to developing new synthetic strategies for more complex molecules containing similar structural motifs.
Q2: What information about (phenylthio)propanone derivatives can be obtained from studying their acetolysis reactions?
A2: Studying the acetolysis of 1-chloro-3-(phenylthio)propanones can reveal information about:
- Reaction Mechanism: Analyzing the reaction products and kinetics helps determine the precise steps involved in the nucleophilic substitution reaction, including the formation of any intermediates. []
- Electronic Effects: Observing the reaction rates under different conditions can elucidate how the phenylthio group influences the electron density at the reaction center and impacts the overall reactivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


